molecular formula C16H18O6 B1588528 1-Naphthyl beta-D-galactopyranoside CAS No. 41335-32-4

1-Naphthyl beta-D-galactopyranoside

Cat. No. B1588528
CAS RN: 41335-32-4
M. Wt: 306.31 g/mol
InChI Key: CVAOQMBKGUKOIZ-LYYZXLFJSA-N
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Description

1-Naphthyl beta-D-galactopyranoside is a type of carbohydrate . It is a substrate for beta-galactosidase, and 2-naphthol is released upon hydrolyzation .


Synthesis Analysis

In a study, methyl β-D-galactopyranoside (MGP) was treated with various acyl halides to produce 6- O -acyl MGP esters by direct acylation method with an excellent yield . The 6- O -MGP esters were further modified into 2,3,4-tri- O -acyl MGP esters containing a wide variety of functionalities in a single molecular framework .


Molecular Structure Analysis

The molecular formula of 1-Naphthyl beta-D-galactopyranoside is C16H18O6 . Its molecular weight is 306.31 .


Chemical Reactions Analysis

Alkyl β-d-galactopyranosides were prepared by the trichloroacetimidate method with d-galactose and alcohols with different chain lengths as raw materials . Their solubility, surface tension, emulsification, foaming, wettability, thermotropic liquid crystalline properties, and thermal stability were investigated .


Physical And Chemical Properties Analysis

1-Naphthyl beta-D-galactopyranoside is soluble in water and ethanol . The solubility decreases with increasing alkyl chain length . It is thermally stable up to 270 °C .

Scientific Research Applications

Enzyme Interaction Studies

Rohit Ahuja et al. (2007) explored the recognition of amino acids by galactosyl-imine and -amine derivatives, including a compound closely related to 1-Naphthyl β-D-galactopyranoside, to understand lectin-carbohydrate interactions. The study revealed specific interactions reminiscent of those present between carbohydrates and polypeptides, highlighting the compound's role in mimicking biological processes (Ahuja et al., 2007).

Hepatocyte Targeting and Imaging

M. H. Lee et al. (2012) developed a hepatocyte-targeting probe based on a single galactose-appended naphthalimide for intracellular thiol imaging, demonstrating its utility in indicating pathogenic states and screening for agents that manipulate oxidative stress (Lee et al., 2012).

Glycosaminoglycan Biosynthesis Inhibition

Anna Siegbahn et al. (2014) investigated the inhibition of glycosaminoglycan biosynthesis by designing derivatives of 2-naphthyl β-D-xylopyranosides. Their findings suggest potential applications in exploring GAG and proteoglycan biosynthesis and developing anti-tumor agents (Siegbahn et al., 2014).

Glycoconjugate Synthesis

R. Ghosh et al. (2006) demonstrated the synthesis of sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans through a reaction that includes derivatives of 1-Naphthyl β-D-galactopyranoside. This showcases the compound's role in creating complex molecular structures with potential biotechnological applications (Ghosh et al., 2006).

Carbohydrate Detection

J. You et al. (2008) developed a novel labeling reagent based on 1-(2-naphthyl)-3-methyl-5-pyrazolone coupled with capillary electrophoresis for the detection of carbohydrates, demonstrating the utility of naphthyl derivatives in analytical chemistry applications (You et al., 2008).

Safety And Hazards

1-Naphthyl beta-D-galactopyranoside may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAOQMBKGUKOIZ-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289322
Record name 1-Naphthalenyl β-D-galactopyranoside
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Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl beta-D-galactopyranoside

CAS RN

41335-32-4
Record name 1-Naphthalenyl β-D-galactopyranoside
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Record name 1-Naphthyl beta-D-galactopyranoside
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Record name 1-Naphthalenyl β-D-galactopyranoside
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Record name 1-naphthyl β-D-galactopyranoside
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